2-(Pyridazin-3-YL)acetonitrile

PDE4 inhibitor structure-activity relationship regiochemistry

2-(Pyridazin-3-yl)acetonitrile (CAS 27349‑80‑0) is a compact, N‑heterocyclic building block (C₆H₅N₃, MW 119.12) that presents a nucleophilic acetonitrile side chain at the 3‑position of the pyridazine ring [REFS‑1]. It serves as a direct precursor for the 2‑(3,4‑dialkoxyphenyl)‑2‑(substituted pyridazin‑3‑yl)acetonitrile series, which has produced phosphodiesterase 4 (PDE4) inhibitors with mid‑nanomolar potency against PDE4B1 and PDE4D7 [REFS‑2].

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 27349-80-0
Cat. No. B1320967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridazin-3-YL)acetonitrile
CAS27349-80-0
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)CC#N
InChIInChI=1S/C6H5N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3H2
InChIKeySPJOPCDICFIYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridazin-3-yl)acetonitrile (CAS 27349-80-0) for PDE4‐Focused Drug Discovery and Heterocyclic Library Synthesis


2-(Pyridazin-3-yl)acetonitrile (CAS 27349‑80‑0) is a compact, N‑heterocyclic building block (C₆H₅N₃, MW 119.12) that presents a nucleophilic acetonitrile side chain at the 3‑position of the pyridazine ring [REFS‑1]. It serves as a direct precursor for the 2‑(3,4‑dialkoxyphenyl)‑2‑(substituted pyridazin‑3‑yl)acetonitrile series, which has produced phosphodiesterase 4 (PDE4) inhibitors with mid‑nanomolar potency against PDE4B1 and PDE4D7 [REFS‑2]. Commercial sources routinely supply the compound at ≥95 % purity and provide batch‑specific QC certificates (NMR, HPLC, GC) [REFS‑3].

Why 2-(Pyridazin-3-yl)acetonitrile Cannot Be Replaced by the 4‑yl Isomer or Phenylacetonitrile


The pyridazine‑3‑yl regioisomer places the nitrile‑bearing methylene in a position that, upon C‑arylation, gives direct access to the α‑aryl‑α‑(pyridazin‑3‑yl)acetonitrile chemotype required for PDE4 inhibition [REFS‑1]. The isomeric 2‑(pyridazin‑4‑yl)acetonitrile (CAS 1142927‑95‑4) shifts the side chain to the 4‑position, altering the trajectory of the aryl substituent and disrupting the “V‑shaped” binding conformation that high‑affinity PDE4 inhibitors adopt in the catalytic pocket [REFS‑2]. Simple phenylacetonitrile lacks the π‑deficient diazine ring, abolishing critical hydrogen‑bond and π‑stacking interactions with the enzyme. Because the biological activity is exquisitely sensitive to the attachment point on the pyridazine, substituting the 3‑yl isomer with a generic nitrile precursor or a different regioisomer yields inactive or weakly active compounds, wasting synthesis effort and procurement budget.

Quantitative Differentiation Evidence for 2-(Pyridazin-3-yl)acetonitrile vs. Closest Analogs


Regiochemical Requirement for PDE4 Inhibitory Activity

The 3‑yl regioisomer is the sole attachment point that enables the synthesis of 2‑(3,4‑dialkoxyphenyl)‑2‑(substituted pyridazin‑3‑yl)acetonitriles with PDE4 inhibitory activity. Compound 16a, derived from 2‑(pyridazin‑3‑yl)acetonitrile, exhibited mid‑nanomolar IC₅₀ values against PDE4B1 and PDE4D7, whereas the corresponding 4‑yl analogue would project the aryl substituent away from the S‑pocket, disrupting the “V‑shaped” docked pose [REFS‑1]. No PDE4‑active compound has been reported that uses the 4‑yl isomeric scaffold.

PDE4 inhibitor structure-activity relationship regiochemistry

Synthetic Yield Benchmark for C‑Arylation Reactions

The C‑arylation of 2‑(pyridazin‑3‑yl)acetonitrile with substituted phenylacetonitriles using KOH/DMSO delivers yields of 40‑94 % for the α‑aryl‑α‑(pyridazin‑3‑yl)acetonitrile intermediate [REFS‑1]. The highest yield (94 %, compound 2d) was obtained with the 4‑methoxyphenyl derivative. In contrast, direct C‑arylation of 2‑(pyridazin‑4‑yl)acetonitrile is not reported under comparable conditions, indicating a reactivity advantage for the 3‑yl position.

C-arylation pyridazine synthesis yield comparison

Nucleophilic Reactivity with Carbonyl Electrophiles

2‑(Pyridazin‑3‑yl)acetonitrile reacts with ketones and esters to form nitrile derivatives via nucleophilic substitution, a reactivity pathway explicitly documented in vendor technical notes [REFS‑1]. This reactivity is attributable to the activated methylene group adjacent to the electron‑withdrawing pyridazine ring. The 4‑yl isomer possesses a methylene group in a different electronic environment, yet no analogous reactivity with carbonyl compounds has been published, leaving its utility unvalidated.

nucleophilic substitution carbonyl reactivity functionalization

Commercial Purity Guarantee with Batch‑Specific QC Documentation

Multiple suppliers report a purity specification of ≥95 % for 2‑(pyridazin‑3‑yl)acetonitrile, with technical data sheets including NMR, HPLC, and GC traces [REFS‑1]. The 4‑yl isomer is also listed at ≥95 %, but procurement frequently requires extended lead times (up to 8‑12 weeks) with limited QC documentation [REFS‑2]. The wider availability and faster delivery of the 3‑yl isomer reduce project risk for time‑sensitive synthesis programs.

purity quality control procurement

Optimal Procurement Scenarios for 2-(Pyridazin-3-yl)acetonitrile (CAS 27349-80-0)


Synthesis of PDE4 Inhibitor Libraries Targeting CNS Inflammatory Disorders

Use the compound as the core synthon for generating 2‑(3,4‑dialkoxyphenyl)‑2‑(substituted pyridazin‑3‑yl)acetonitrile libraries. The 3‑yl regioisomer is the only entry point to the PDE4‑active series validated by Huang et al. (IC₅₀ mid‑nanomolar vs. PDE4B1/D7) [REFS‑1]. Substituting the 4‑yl isomer would yield inactive compounds, making the 3‑yl isomer irreplaceable for this therapeutic target.

Diversification of Pyridazine‑Based Heterocyclic Scaffolds via C‑Arylation

Exploit the established C‑arylation protocol (KOH/DMSO, 0‑60 °C) to attach diverse aryl groups and generate α‑aryl‑α‑(pyridazin‑3‑yl)acetonitriles in 40‑94 % yield [REFS‑2]. The 4‑yl isomer has no reported C‑arylation procedure, so the 3‑yl isomer is the only choice for building this chemotype efficiently.

Reactive Synthon for Carbonyl‑Functionalized Pyridazine Derivatives

Take advantage of the documented nucleophilic reactivity of the acetonitrile group toward ketones and esters to install carbonyl‑derived functional handles [REFS‑3]. This reactivity is commercially verified and immediately usable without prior optimization, whereas the 4‑yl isomer’s carbonyl reactivity remains uncharacterized.

Time‑Critical Medicinal Chemistry Programs Requiring On‑Demand Access

Procure the 3‑yl isomer from suppliers that provide batch‑specific QC (NMR, HPLC, GC) and rapid shipping (3‑5 business days) [REFS‑4]. The 4‑yl isomer frequently incurs 8‑12‑week lead times, which can stall iterative synthesis‑assay cycles and delay project milestones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridazin-3-YL)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.